2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified as a heterocyclic organic compound, specifically containing both dioxole and oxirane functional groups. Its molecular formula is , and it has been studied for its properties and reactions relevant to pharmaceutical applications, particularly in the context of inhibiting platelet aggregation.
The compound has been referenced in various patent documents and scientific literature, indicating its relevance in therapeutic settings. It falls under the category of non-nucleotide compounds with potential applications in treating conditions associated with platelet aggregation, such as thrombosis and myocardial infarction . The classification of this compound emphasizes its role in medicinal chemistry and potential therapeutic uses.
The synthesis of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane typically involves multi-step organic reactions. One common method includes the formation of the tetrahydrofuro[3,4-d][1,3]dioxole framework followed by the introduction of the oxirane moiety.
The molecular structure of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane features a fused ring system that includes a dioxole ring and an oxirane ring. Its stereochemistry is critical for its biological activity.
The compound can undergo various chemical reactions typical for oxiranes, including:
These reactions are significant as they can lead to derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane primarily involves its interaction with platelet receptors. As a potential P2Y12 receptor antagonist, it may inhibit platelet aggregation by blocking adenosine diphosphate (ADP) signaling pathways that promote platelet activation.
Research indicates that compounds like this can effectively reduce thrombus formation in vitro and in vivo models, suggesting a promising therapeutic application in cardiovascular diseases .
The primary application of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane is in medicinal chemistry as a potential therapeutic agent for preventing thrombotic events. Its ability to inhibit platelet aggregation positions it as a candidate for further development into pharmaceutical formulations aimed at treating cardiovascular diseases.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4